molecular formula C19H19ClN2O2 B2854576 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide CAS No. 852137-47-4

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide

Cat. No.: B2854576
CAS No.: 852137-47-4
M. Wt: 342.82
InChI Key: OMVJXRRMMNKJNJ-UHFFFAOYSA-N
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Description

5-Chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide is a complex organic compound featuring an indole ring system, a chloro group, a methoxy group, and a benzamide moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or tin chloride.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro derivatives.

  • Reduction: Amines.

  • Substitution: Various functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.

Biology: The biological applications of this compound include its potential use as a probe in biological studies. Its interaction with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-N-((1-methyl-1H-indol-5-yl)methyl)-2-methoxybenzamide

  • 5-Chloro-N-((2-methyl-1H-indol-5-yl)methyl)-2-methoxybenzamide

  • 5-Chloro-N-((1,2-dimethyl-1H-indol-4-yl)methyl)-2-methoxybenzamide

Uniqueness: 5-Chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of both methyl groups on the indole ring and the chloro group on the benzamide moiety contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-8-14-9-13(4-6-17(14)22(12)2)11-21-19(23)16-10-15(20)5-7-18(16)24-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVJXRRMMNKJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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